2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15943660
InChI: InChI=1S/C12H14ClN3/c1-3-8-9(6-14)12(13)15-11-4-5-16(2)7-10(8)11/h3-5,7H2,1-2H3
SMILES:
Molecular Formula: C12H14ClN3
Molecular Weight: 235.71 g/mol

2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

CAS No.:

Cat. No.: VC15943660

Molecular Formula: C12H14ClN3

Molecular Weight: 235.71 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile -

Specification

Molecular Formula C12H14ClN3
Molecular Weight 235.71 g/mol
IUPAC Name 2-chloro-4-ethyl-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Standard InChI InChI=1S/C12H14ClN3/c1-3-8-9(6-14)12(13)15-11-4-5-16(2)7-10(8)11/h3-5,7H2,1-2H3
Standard InChI Key ZHJXNULWZFIEGJ-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=NC2=C1CN(CC2)C)Cl)C#N

Introduction

Chemical Identity and Structural Characterization

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous naphthyridine derivatives exhibit planar bicyclic systems with chair conformations in tetrahydro regions . Nuclear magnetic resonance (NMR) predictions for the compound suggest distinct proton environments:

  • ¹H NMR: Signals for ethyl (δ 1.19 ppm, triplet), methyl (δ 2.52 ppm, singlet), and tetrahydro ring protons (δ 2.86–3.82 ppm, multiplets) .

  • ¹³C NMR: Peaks corresponding to nitrile (δ ~115 ppm), aromatic carbons (δ 120–160 ppm), and aliphatic chains (δ 12–55 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step reactions starting from simpler heterocyclic precursors. A generalized approach includes:

  • Core Formation: Cyclocondensation of ethylenediamine derivatives with carbonyl compounds to construct the tetrahydro-1,6-naphthyridine skeleton .

  • Substitution Reactions:

    • Chlorination at position 2 using POCl₃ or SOCl₂ .

    • Introduction of the cyano group via nucleophilic substitution or Sandmeyer-type reactions.

  • Alkylation: Installation of ethyl and methyl groups through Friedel-Crafts alkylation or Grignard reactions .

A representative protocol from patent literature involves reacting 3-aminoisonicotinic acid with ethyl pyruvate in POCl₃, followed by sequential substitutions to introduce chlorine and cyano moieties .

Optimization and Yield

Recent advancements highlight the use of ionic liquids (e.g., choline hydroxide) as catalysts in aqueous media, achieving yields exceeding 90% for analogous naphthyridines . Critical parameters include:

  • Temperature: 50–100°C for cyclization steps.

  • Solvent Systems: Dichloromethane/water mixtures for improved regioselectivity .

  • Catalysts: Lewis acids (e.g., ZnCl₂) for electrophilic substitutions.

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or strong acids/bases. The electron-withdrawing cyano and chloro groups enhance electrophilic reactivity at the naphthyridine core, making it susceptible to nucleophilic aromatic substitution .

Solubility and Partitioning

  • Aqueous Solubility: <1 mg/mL (predicted), due to hydrophobic bicyclic structure.

  • LogP: 2.8 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Future Directions and Research Opportunities

Targeted Drug Delivery

Encapsulation in PEGylated liposomes could mitigate solubility limitations. Preliminary simulations show a 40% increase in tumor accumulation compared to free drug models .

Structure-Activity Relationship (SAR) Optimization

Systematic modification of substituents is warranted:

  • Ethyl Group Replacement: Bulkier alkyl chains may enhance kinase selectivity.

  • Nitrile Bioisosteres: Carboxylic acids or amides to reduce toxicity .

Green Chemistry Approaches

Adopting microwave-assisted synthesis and biocatalytic methods could reduce reaction times by 70% and minimize hazardous waste .

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